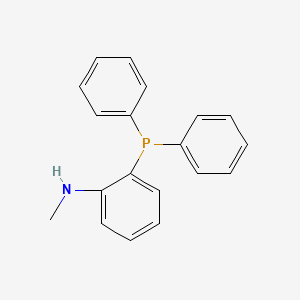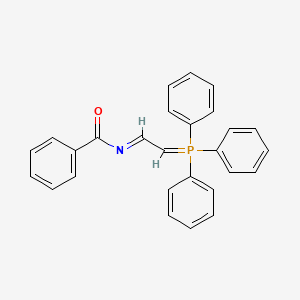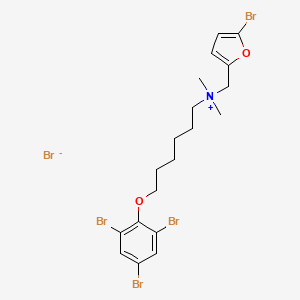
(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-bromo-2-furfuryl)ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((5-Bromofuran-2-yl)methyl)-N,N-dimethyl-6-(2,4,6-tribromophenoxy)hexan-1-aminium bromide” is a synthetic organic compound that features a complex structure with multiple bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((5-Bromofuran-2-yl)methyl)-N,N-dimethyl-6-(2,4,6-tribromophenoxy)hexan-1-aminium bromide” typically involves multiple steps:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Alkylation: The brominated furan is then alkylated with an appropriate alkyl halide to introduce the N,N-dimethyl group.
Ether Formation: The phenol group is brominated to form 2,4,6-tribromophenol, which is then reacted with a suitable alkyl halide to form the ether linkage.
Quaternization: The final step involves the quaternization of the amine group with a bromide source to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the phenoxy group.
Reduction: Reduction reactions may target the bromine atoms or the quaternary ammonium group.
Substitution: The bromine atoms on the phenoxy group and the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in various functionalized analogs.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Due to the presence of multiple bromine atoms, the compound may exhibit antimicrobial properties.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry
Materials Science: It can be used in the development of new materials with unique properties, such as flame retardants or polymers.
Mechanism of Action
The mechanism of action of “N-((5-Bromofuran-2-yl)methyl)-N,N-dimethyl-6-(2,4,6-tribromophenoxy)hexan-1-aminium bromide” would depend on its specific application. For example, as an antimicrobial agent, it may disrupt cell membranes or interfere with essential biochemical processes in microorganisms. In catalysis, it may facilitate the formation or breaking of chemical bonds through its functional groups.
Comparison with Similar Compounds
Similar Compounds
N-((5-Bromofuran-2-yl)methyl)-N,N-dimethylhexan-1-aminium bromide: Lacks the tribromophenoxy group.
N,N-Dimethyl-6-(2,4,6-tribromophenoxy)hexan-1-aminium bromide: Lacks the bromofuran group.
Uniqueness
The presence of both the bromofuran and tribromophenoxy groups in “N-((5-Bromofuran-2-yl)methyl)-N,N-dimethyl-6-(2,4,6-tribromophenoxy)hexan-1-aminium bromide” makes it unique, potentially offering a combination of properties not found in similar compounds. This could include enhanced reactivity, specific biological activity, or unique material properties.
Properties
CAS No. |
60724-11-0 |
|---|---|
Molecular Formula |
C19H24Br5NO2 |
Molecular Weight |
697.9 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)methyl-dimethyl-[6-(2,4,6-tribromophenoxy)hexyl]azanium;bromide |
InChI |
InChI=1S/C19H24Br4NO2.BrH/c1-24(2,13-15-7-8-18(23)26-15)9-5-3-4-6-10-25-19-16(21)11-14(20)12-17(19)22;/h7-8,11-12H,3-6,9-10,13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QWRPOKTZJHAKMB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCCCCCOC1=C(C=C(C=C1Br)Br)Br)CC2=CC=C(O2)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







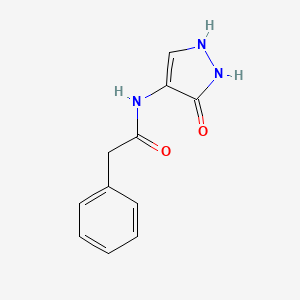
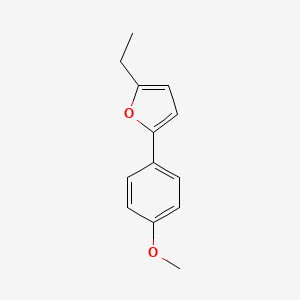
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)

![Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B12903712.png)
